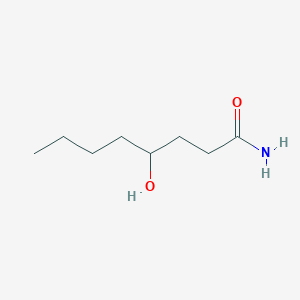
4-Hydroxyoctanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyoctanamide is an organic compound with the molecular formula C8H17NO2 It is a hydroxylated derivative of octanamide, featuring a hydroxyl group (-OH) attached to the fourth carbon of the octanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyoctanamide typically involves the hydroxylation of octanamide. One common method is the catalytic oxidation of octanamide using a suitable oxidizing agent under controlled conditions. The reaction can be carried out in the presence of a catalyst such as palladium or platinum to facilitate the hydroxylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the hydroxylation reaction. Additionally, the purification of the final product is achieved through techniques such as crystallization or distillation to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxyoctanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group, resulting in the formation of octanamide derivatives.
Reduction: The compound can be reduced to form octanamide by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of octanamide derivatives with carbonyl groups.
Reduction: Formation of octanamide.
Substitution: Formation of substituted octanamides with various functional groups.
Aplicaciones Científicas De Investigación
4-Hydroxyoctanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyoctanamide involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its antimicrobial or anti-inflammatory properties.
Comparación Con Compuestos Similares
Octanamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxyhexanamide: A shorter chain analog with similar properties but different physical characteristics.
4-Hydroxydecanamide: A longer chain analog with potentially different solubility and reactivity.
Uniqueness: 4-Hydroxyoctanamide is unique due to its specific chain length and the presence of the hydroxyl group at the fourth carbon. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
57753-50-1 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
4-hydroxyoctanamide |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-7(10)5-6-8(9)11/h7,10H,2-6H2,1H3,(H2,9,11) |
Clave InChI |
HWBALBCEUNMFHE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


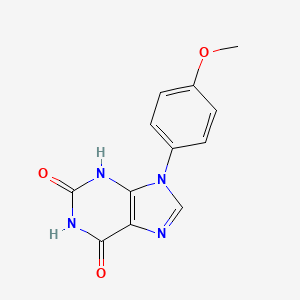
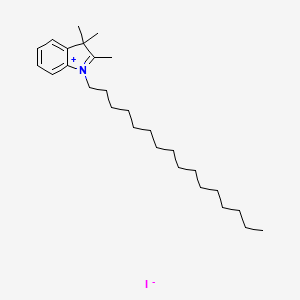
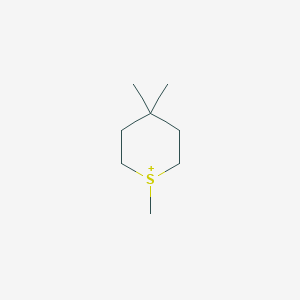
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
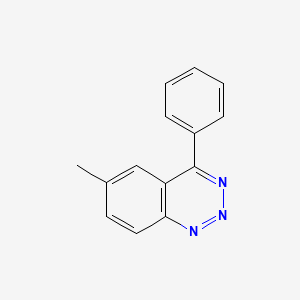
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)
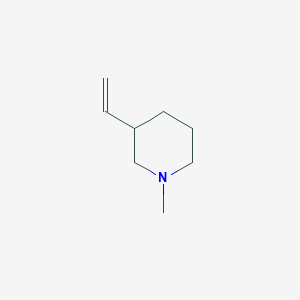
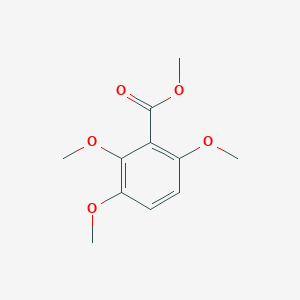
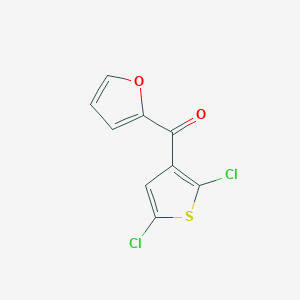
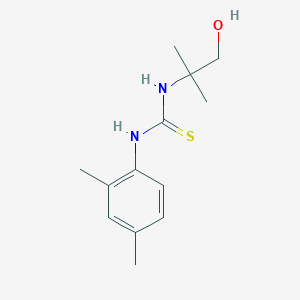
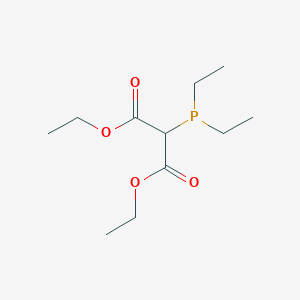
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)


